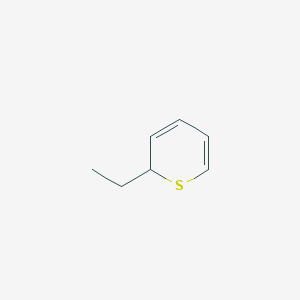

2-ethyl-2H-thiopyran

Description

Structure

3D Structure

Properties

CAS No. |

75980-65-3 |

|---|---|

Molecular Formula |

C7H10S |

Molecular Weight |

126.22 g/mol |

IUPAC Name |

2-ethyl-2H-thiopyran |

InChI |

InChI=1S/C7H10S/c1-2-7-5-3-4-6-8-7/h3-7H,2H2,1H3 |

InChI Key |

GQGPAOVRSUWPSI-UHFFFAOYSA-N |

Canonical SMILES |

CCC1C=CC=CS1 |

Origin of Product |

United States |

Synthetic Methodologies for 2 Ethyl 2h Thiopyran and Its Core Structure

The synthesis of the 2H-thiopyran ring system, a significant sulfur-containing heterocycle, is a subject of considerable interest in organic chemistry due to its presence in various bioactive compounds. rsc.orgrsc.org While specific literature detailing the synthesis of 2-ethyl-2H-thiopyran is limited, numerous methodologies have been developed for its core structure and other substituted derivatives. These methods often involve cycloaddition reactions, which are powerful tools for constructing six-membered rings.

A primary route to the 2H-thiopyran skeleton is the thia-Diels-Alder reaction, a type of [4+2] cycloaddition. rsc.org In this process, a conjugated diene reacts with a thiocarbonyl compound (a thial or dienophile) to form the heterocyclic ring. A modern approach involves the in-situ generation of highly reactive thioaldehydes, which are then immediately trapped by a diene. chemistryviews.org For instance, thioaldehydes can be generated photochemically from phenacyl sulfides via a Norrish II type reaction under UV irradiation. chemistryviews.orgd-nb.info This method has been successfully implemented in a continuous flow process, which offers advantages over batch reactions in terms of productivity and yield, allowing for a scalable synthesis of 2H-thiopyrans. chemistryviews.orgd-nb.info

Another significant strategy involves the hetero-Diels-Alder reaction of enaminothiones with various dienophiles. researchgate.net For example, reacting 3-dimethylamino-1-(2-thienyl)-2-propene-1-thione with dienophiles like substituted β-nitrostyrenes can yield 3,4-dihydro-2H-thiopyran derivatives. researchgate.net Subsequent elimination of dimethylamine (B145610) from these cycloadducts, often facilitated by treatment with acetic acid, leads to the formation of the stable 2H-thiopyran ring. researchgate.net

Furthermore, [5+1] annulation represents another synthetic pathway. Functionalized 3,6-dihydro-2H-thiopyrans can be synthesized from α-diazo-β-diketones and vinylthiiranes using a copper catalyst and microwave irradiation. acs.org This process involves a tandem sequence initiated by the generation of a copper-carbenoid, followed by a nucleophilic attack and a rsc.orgisc.ac-sigmatropic rearrangement. acs.org

The table below summarizes various synthetic approaches to the 2H-thiopyran core and its derivatives.

Table 1: Selected Synthetic Methodologies for 2H-Thiopyran Derivatives

| Product Type | Reactants | Conditions | Yield | Ref |

|---|---|---|---|---|

| 3,6-Dihydro-2H-thiopyrans | Phenacyl sulfide (B99878), 1,3-Butadiene | Continuous flow, UV irradiation, 30 min residence time | 81% | d-nb.info |

| Substituted 2H-Thiopyrans | Enaminothione, β-Nitrostyrene | Diels-Alder reaction followed by elimination | Good to High | researchgate.net |

| Functionalized 3,6-Dihydro-2H-thiopyrans | α-Diazo-β-diketone, Vinylthiirane | Cu(hfacac)₂, microwave irradiation | Moderate to Good | acs.org |

Green Chemistry Principles in 2h Thiopyran Synthesis

In recent years, the principles of green chemistry have been increasingly applied to the synthesis of heterocyclic compounds, including thiopyrans, to minimize environmental impact. sid.irnih.gov These approaches focus on improving atom economy, using environmentally benign solvents, reducing waste, and employing catalyst-free or energy-efficient conditions. rsc.orgsid.ir

A prominent green strategy is the use of multicomponent reactions (MCRs), which combine three or more reactants in a single pot to form the product. isc.acsid.ir This approach enhances atom economy and simplifies procedures by avoiding the isolation of intermediates. isc.ac For example, an efficient, catalyst-free, three-component reaction of alkyl propiolate, benzoyl isothiocyanate, and alkyl bromides in the presence of triphenylphosphine (B44618) has been developed to synthesize 2H-thiopyran derivatives in high yields. sid.ir

The use of water as a solvent is a cornerstone of green synthesis, offering significant environmental and economic benefits over traditional organic solvents. iau.ir Several MCRs for synthesizing functionalized 2H-thiopyrans have been successfully performed in water, often without the need for a catalyst. isc.acsid.iriau.ir One such method involves the one-pot reaction between acetylenic esters, arylisothiocyanates, and enaminones in water, which proceeds under neutral conditions. isc.aciau.ir

Electrosynthesis presents another environmentally friendly alternative, using electricity as a "reagent" to drive reactions, thus avoiding chemical oxidants or reductants. rsc.org Substituted 4H-thiopyrans have been synthesized via an electro-catalyzed multicomponent condensation in an undivided cell at room temperature. rsc.org This method is noted for its clean synthesis and high atom economy. rsc.org Additionally, energy-efficient techniques like ultrasound assistance have been employed. A rapid, ultrasound-assisted synthesis of 2-thioxo-2H-thiopyran derivatives has been developed, offering short reaction times and high yields. sioc-journal.cn The use of biodegradable and recyclable deep eutectic solvents (DES) has also been reported as a green medium for thiopyran synthesis. colab.ws

Table 2: Green Synthetic Approaches for Thiopyran Derivatives

| Green Principle | Methodology | Reactants | Solvent | Catalyst/Conditions | Ref |

|---|---|---|---|---|---|

| Water as Solvent | Three-component reaction | Alkyl propiolate, Benzoyl isothiocyanate, Alkyl bromide | Water | Catalyst-free, 80°C | sid.ir |

| Atom Economy (MCR) | One-pot reaction | Acetylenic esters, Arylisothiocyanates, Enaminones | Water | Catalyst-free, Neutral | isc.aciau.ir |

| Clean Reagent | Electrosynthesis (MCR) | Aromatic aldehydes, Malononitrile, Carbon disulfide, Primary amines | Ethanol | LiClO₄ (electrolyte), Room temp. | rsc.org |

| Energy Efficiency | Ultrasound-assisted synthesis | 2-(1-phenylethylidene)malononitrile, Carbon disulfide | Not specified | NaOH, Ultrasound | sioc-journal.cn |

Reactivity Profiles and Reaction Mechanisms of 2 Ethyl 2h Thiopyran

Cycloaddition Reactions

Cycloaddition reactions are fundamental transformations in organic synthesis, allowing for the construction of cyclic compounds with high efficiency and stereocontrol. uc.ptwikipedia.org 2H-Thiopyrans, including 2-ethyl-2H-thiopyran, serve as versatile dienes in these reactions, offering pathways to complex molecular architectures. cdnsciencepub.comresearchgate.net

The Diels-Alder reaction, a [4+2] cycloaddition, is a cornerstone of organic synthesis for creating six-membered rings. wikipedia.org While 2H-thiopyrans have been recognized for their potential as dienes in Diels-Alder reactions, their reactivity is significantly influenced by substituents on the thiopyran ring. cdnsciencepub.com

Studies have shown that 2H-thiopyrans bearing electron-donating substituents exhibit enhanced reactivity in Diels-Alder reactions. cdnsciencepub.com The approximate order of reactivity is observed as: 4,6-disubstituted > 5-substituted > 4-substituted, 3,5-disubstituted >> 3-substituted. cdnsciencepub.com These reactions typically proceed with reactive dienophiles to afford predominantly endo adducts in good yields. cdnsciencepub.com However, with less reactive dienophiles, the reactions are considerably slower, and yields are often diminished due to the competing thermal decomposition of the 2H-thiopyran diene under the required reaction conditions. cdnsciencepub.com

The utility of 2H-thiopyrans in Diels-Alder reactions lies in their ability to act as functional equivalents of otherwise unreactive cis-dienes. Following the cycloaddition, the resulting adducts can undergo desulfurization to yield products that would be synthetically equivalent to those derived from a cis-diene. cdnsciencepub.com This strategy significantly broadens the scope of the Diels-Alder reaction. cdnsciencepub.com

The inverse electron demand Diels-Alder (IEDDA) reaction is a type of cycloaddition where the electronic roles of the diene and dienophile are reversed compared to a normal Diels-Alder reaction. wikipedia.org In IEDDA reactions, an electron-poor diene reacts with an electron-rich dienophile. wikipedia.org These reactions are particularly significant for the synthesis of highly substituted and functionalized heteroaromatic systems.

Computational and experimental studies have explored the cycloaddition of 2H-thiopyran derivatives with strained alkynes, such as bicyclo[6.1.0]nonyne (BCN). nsf.govnih.gov These investigations have revealed that the reactivity of 2H-(thio)pyran-2-(thi)ones towards strained alkynes is influenced by the aromaticity of the heterocyclic substrate. nsf.gov It has been predicted and experimentally verified that decreased aromaticity of the substrate leads to higher reactivity in these cycloaddition reactions. nsf.gov

For instance, density functional theory (DFT) calculations have shown that endo-BCN reacts significantly faster with 2H-thiopyran-2-one compared to other 2H-(thio)pyran-2-(thi)one derivatives due to a lower distortion energy. nih.govrsc.org These reactions can proceed efficiently in aqueous buffers and even in cellular environments, highlighting their potential for bioconjugation applications. nsf.gov The reaction of 2H-pyran-2-thiones with BCN was found to be particularly rapid, demonstrating the tunability of reactivity based on the heteroatoms in the pyran ring. nsf.gov

The regioselectivity and diastereoselectivity of cycloaddition reactions involving 2H-thiopyran derivatives are critical for controlling the structure of the products. In Diels-Alder reactions of 2H-thiopyrans, the formation of endo adducts is predominantly observed. cdnsciencepub.com This stereochemical outcome is a common feature of many Diels-Alder reactions and is governed by secondary orbital interactions in the transition state. wikipedia.org

In the context of thia-Diels-Alder reactions to form 2H-thiopyrans, the regioselectivity can be influenced by the electronic nature of the reactants. For example, the reaction of thioaldehydes with dienes shows that electron-withdrawing groups on the thioaldehyde accelerate the reaction and can influence the regioselectivity. d-nb.info However, with electronically less activated dienes, the regioselectivity may decrease. d-nb.info

For cycloadditions involving more complex systems, such as the reaction of bromonitrile oxide with sugar-derived chiral alkenes, high regio- and stereoselectivity are often observed. arkat-usa.org These reactions can be regiospecific, yielding only one constitutional isomer, and stereospecific, affording a single stereoisomer. arkat-usa.org The approach of the dienophile is often directed to the face opposite to existing substituents, leading to a high degree of stereocontrol. arkat-usa.org The regioselectivity in such reactions can often be rationalized by considering the frontier molecular orbital (FMO) interactions and the stability of the diradical intermediates formed during the reaction. mdpi.com

Inverse Electron Demand Diels-Alder (IEDDA) Reactions with Strained Alkynes

Oxidation and Reduction Chemistry

The sulfur atom in the 2H-thiopyran ring provides a handle for a variety of chemical transformations, including oxidation and reduction reactions. These reactions can lead to the formation of novel sulfur-containing heterocycles with interesting properties and reactivity.

Sulfines, which are S-oxides of thiocarbonyl compounds, are a class of reactive sulfur-containing molecules. ru.nl A notable derivative of the thiopyran family is 2H-thiopyran-2-thione sulfine (B13751562) (TTS). nih.govpnnl.gov This compound can be synthesized through the oxidation of its precursor, 2H-thiopyran-2-thione (TT). nih.govresearchgate.net The oxidation can be achieved using various biological oxidants. nih.govpnnl.gov

The formation and characterization of TTS have been studied through experimental and computational methods. nih.govpnnl.gov Spectroscopic techniques such as NMR and UV-Vis have been employed to monitor the conversion of TT to TTS and to study the kinetics of the reaction. researchgate.net

2H-Thiopyran-2-thione sulfine (TTS) has been identified as a unique compound that can specifically react with hydrogen sulfide (B99878) (H₂S). nih.govpnnl.gov This reaction leads to the conversion of H₂S into other reactive sulfane sulfur species, namely HSOH and subsequently H₂S₂ in the presence of excess H₂S. nih.govpnnl.gov This process is significant as these sulfane sulfur species are important redox regulators and are linked to H₂S signaling pathways. nih.govresearchgate.net

The reaction mechanism has been investigated through both experimental and computational studies. nih.govpnnl.govosti.gov The reaction product, 2H-thiopyran-2-thione (TT), can be re-oxidized to regenerate TTS, creating a potential catalytic cycle. nih.govpnnl.gov This reactivity allows TTS to be used in conjunction with established H₂S donors to generate H₂S₂ or its equivalents. nih.govpnnl.govosti.gov This provides a novel strategy for the design of donors for reactive sulfane sulfur species. nih.govpnnl.gov

Formation and Characterization of Thiopyran Sulfine Derivatives (e.g., 2H-Thiopyran-2-thione Sulfine)

Nucleophilic and Electrophilic Reactivity of the 2H-Thiopyran Ring System

The 2H-thiopyran ring possesses both nucleophilic and electrophilic characteristics, influenced by the sulfur heteroatom and the conjugated double bonds. The stability of the ring is enhanced by the presence of electron-acceptor groups. rsc.org

The introduction of Grignard reagents, which are strong nucleophiles, to thiopyrylium (B1249539) salts can produce a mixture of 2H- and 4H-thiopyran isomers. rsc.org For instance, the reaction of thiopyrylium salts with methyl- or ethylmagnesium bromide results in a 3:1 mixture of 2H- and 4H-thiopyrans. rsc.org This suggests that the ethyl group at the 2-position of this compound could be introduced via a nucleophilic attack of an ethyl Grignard reagent on a corresponding thiopyrylium salt.

The reaction of thiopyrylium salts with amines, acting as nucleophiles, can also lead to the formation of 2H-isomers, which are often the thermodynamically more stable products. rsc.org

From an electrophilic standpoint, the chlorine atom at position 6 in a related compound, 6-chloro-N-ethyl-N-(tetrahydro-2H-thiopyran-4-yl)pyrimidin-4-amine, enhances the ring's electrophilic reactivity, allowing for reactions like Suzuki-Miyaura couplings and nucleophilic aromatic substitutions. vulcanchem.com While this compound itself does not have such a leaving group, this illustrates how substituents can modulate the electrophilic character of the thiopyran system.

The 2H-thiopyran ring system can act as a diene in Diels-Alder reactions. researchgate.netznaturforsch.com The reactivity in these cycloadditions is influenced by substituents on the ring. Electron-donating groups on the 2H-thiopyran increase its reactivity with electron-poor dienophiles. chim.it The presence of an ethyl group at the C-2 position would likely influence the stereoselectivity of such reactions.

Ring-Opening and Ring Expansion Reactions

Ring-opening reactions of pyran and thiopyran derivatives are known to occur under various conditions. For instance, acid-catalyzed ring-opening of 2,4-diethoxy-6-trifluoromethyl-3,4-dihydro-2H-pyran with thiols proceeds through a pyrylium (B1242799) intermediate, followed by nucleophilic attack and an electrocyclic ring-opening. clockss.org While this is a pyran derivative, similar mechanisms could be envisioned for thiopyran systems.

Studies on the stability of 3,6-dihydro-2H-thiopyran rings, which are structurally related to 2H-thiopyrans, have shown that they can undergo degradation at elevated temperatures, including a retro-hetero-Diels-Alder reaction, which constitutes a ring-opening process. acs.org

Advanced Spectroscopic Characterization of 2 Ethyl 2h Thiopyran

Mass Spectrometry (MS) Techniques

Electron Ionization Mass Spectrometry (EI-MS)

Further research or direct experimental analysis of 2-ethyl-2H-thiopyran would be required to obtain the necessary data to complete this detailed spectroscopic profile.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is a powerful analytical technique used to determine the elemental composition of a molecule with high accuracy. By measuring the mass-to-charge ratio (m/z) to a very high degree of precision (typically to four or five decimal places), HRMS allows for the calculation of a unique elemental formula, distinguishing between compounds that may have the same nominal mass.

For this compound, with a molecular formula of C₇H₁₀S, the expected exact mass can be calculated using the most abundant isotopes of carbon, hydrogen, and sulfur. This high-precision measurement is crucial for confirming the identity of the compound and differentiating it from potential isomers or isobaric impurities. The fragmentation pattern observed in the mass spectrum further provides structural information. For instance, the fragmentation of related 2-alkyl-(2H)-thiapyrans has been studied, confirming their formation from the reaction of lipid-derived aldehydes and hydrogen sulfide (B99878) in cooked meats. acs.org

Below is a representative HRMS data table for a substituted thiopyran derivative, illustrating the precision of the technique.

| Ion | Calculated m/z (C₂₃H₂₁FS) | Found m/z | Difference (ppm) |

| [M+H]⁺ | 349.1421 | 349.1437 | 4.58 |

| This table presents HRMS data for 9-butyl-2-(4-fluorophenyl)-4-methylindeno[2,1-b]thiopyran, a related thiopyran derivative, as reported in scientific literature. rsc.org |

X-ray Crystallography for Solid-State Molecular Structure Elucidation

While a crystal structure for this compound itself is not publicly available, analyses of analogous thiopyran derivatives provide significant insight into the expected molecular geometry. For instance, X-ray crystallography of 2,2-diferrocenyl-4,5-dimethyl-3,6-dihydro-2H-thiopyran revealed detailed structural parameters. rsc.org Similarly, studies on other substituted thiopyrans, such as 4-(4-bromophenyl)-2-methyl-2,6-diphenyl-2H-thiopyran, have shown that the 2H-thiopyran ring typically adopts a non-planar conformation, often described as an envelope or half-chair form. vulcanchem.com In such structures, the sulfur atom is often displaced from the plane formed by the carbon atoms of the ring. vulcanchem.com

The table below presents representative crystallographic data for a substituted dihydrothiopyran derivative, highlighting the key parameters obtained from an X-ray diffraction experiment.

| Parameter | Value |

| Compound | 2,2-Diferrocenyl-4,5-dimethyl-3,6-dihydro-2H-thiopyran-1,1-dioxide |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| Unit Cell Dimensions | a = 10.123(2) Å, b = 16.543(3) Å, c = 13.598(3) Å, β = 107.56(3)° |

| Volume | 2171.2(8) ų |

| Z | 4 |

| Calculated Density | 1.693 Mg/m³ |

| Crystallographic data for a related dihydrothiopyran sulfone derivative. rsc.org |

These data are fundamental for building a complete picture of the molecule's structure in the solid state.

Integrated Spectroscopic Analysis Procedures for Structure Determination

The definitive structural elucidation of a novel compound like this compound is rarely accomplished with a single technique. Instead, an integrated approach combining data from multiple spectroscopic methods is employed. This typically involves HRMS, Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), and Infrared (IR) spectroscopy, often supplemented by X-ray crystallography when suitable crystals can be obtained.

The process begins with HRMS to confirm the molecular formula. mdpi.com Subsequently, NMR spectroscopy provides detailed information about the connectivity of atoms. For 2-alkyl-(2H)-thiapyrans, ¹H NMR would reveal the chemical shifts and coupling constants of the protons on the ethyl group and the thiopyran ring, while ¹³C NMR would identify all unique carbon environments. acs.org IR spectroscopy helps to identify characteristic functional groups and bond vibrations within the molecule.

The collective data from these techniques are pieced together to build a coherent and unambiguous structural assignment. For example, the structure of novel tetrahydro-4H-thiopyrans has been confirmed by integrating IR, ¹H NMR, ¹³C NMR, and HRMS data. arcjournals.org This comprehensive analysis ensures that all observed spectroscopic features are consistent with the proposed structure, leaving no ambiguity. The combination of these methods provides a powerful and reliable procedure for the characterization of complex heterocyclic molecules. researchgate.net

Computational and Theoretical Investigations of 2 Ethyl 2h Thiopyran

Quantum Mechanical Studies

Quantum mechanics (QM) forms the theoretical foundation for understanding the electronic structure and behavior of molecules. northwestern.edu Methods based on QM are employed to calculate fundamental properties that govern the chemical nature of 2-ethyl-2H-thiopyran.

Density Functional Theory (DFT) is a prominent computational method used to investigate the electronic structure of many-body systems. aps.orgresearchgate.net It is based on the principle that the ground-state energy of a molecule can be determined from its electron density. This approach is often favored for its balance of computational cost and accuracy.

For this compound, DFT calculations are crucial for understanding its electronic properties and predicting its chemical reactivity. researchgate.net Key aspects derived from DFT include the analysis of Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a critical parameter for determining molecular stability; a smaller gap suggests higher reactivity. materialsciencejournal.orgresearchgate.net In molecules like this compound, the HOMO is expected to have significant contributions from the sulfur atom and the π-system of the diene, while the LUMO would likely be distributed over the π-conjugated system. This analysis helps in predicting how the molecule would interact with other reagents in chemical reactions. researchgate.net

The accuracy of DFT calculations is highly dependent on the choice of the exchange-correlation (XC) functional and the basis set. The XC functional approximates the complex exchange and correlation energies of the electrons, while the basis set is a set of mathematical functions used to build the molecular orbitals.

For a molecule containing sulfur and a flexible ethyl group like this compound, a careful selection is necessary. Hybrid functionals, such as B3LYP, are widely used as they incorporate a portion of the exact Hartree-Fock exchange, often yielding reliable geometries and energies for organic molecules. mdpi.comresearchgate.neteurjchem.com Other functionals like PBE0 may also be employed for improved accuracy in certain cases. nsf.gov

The choice of basis set determines the quality of the atomic orbital representation. Pople-style basis sets, such as 6-31G(d,p) or the more extensive 6-311++G(d,p), are common choices. materialsciencejournal.orgeurjchem.com The inclusion of polarization functions (d,p) is essential for accurately describing the bonding environment around the sulfur atom and the geometry of the ethyl group. Diffuse functions (++) are important if studying anions or weak intermolecular interactions.

| Functional | Basis Set | Typical Application |

| B3LYP | 6-31G(d,p) | Geometry optimization and vibrational frequencies. mdpi.com |

| B3LYP | 6-311++G(d,p) | Higher accuracy energies and electronic properties. researchgate.neteurjchem.com |

| PBE0 | def2-TZVP | High-accuracy structural parameters for transition metal and heavier element-containing systems. nsf.gov |

| M06-2X | 6-311+G(d,p) | Good for non-covalent interactions and thermochemistry. |

This table presents commonly used combinations of functionals and basis sets for computational studies on heterocyclic compounds.

A fundamental step in computational analysis is geometry optimization, which involves finding the three-dimensional arrangement of atoms that corresponds to the lowest energy on the potential energy surface. nsf.govnih.gov For this compound, this process would determine the most stable conformation of the 2H-thiopyran ring and the orientation of the ethyl substituent.

Once the geometry is optimized, a vibrational frequency analysis is performed. This calculation serves two purposes: first, it confirms that the optimized structure is a true energy minimum (characterized by the absence of imaginary frequencies), and second, it predicts the molecule's infrared (IR) and Raman spectra. Each calculated vibrational frequency corresponds to a specific normal mode of motion, such as C-H stretching, C=C bending, or ring deformations. Comparing these theoretical spectra with experimental data can help validate the computational model. researchgate.net

Hypothetical Optimized Geometrical Parameters for this compound Calculated at the B3LYP/6-31G(d,p) level of theory.

| Parameter | Atom Pair/Group | Predicted Value |

|---|---|---|

| Bond Length | S1-C2 | 1.85 Å |

| C2-C3 | 1.50 Å | |

| C3=C4 | 1.35 Å | |

| C4-C5 | 1.46 Å | |

| C5=C6 | 1.36 Å | |

| S1-C6 | 1.78 Å | |

| C2-C(ethyl) | 1.54 Å | |

| Bond Angle | C6-S1-C2 | 98.5° |

| S1-C2-C3 | 110.0° | |

| C2-C3-C4 | 123.0° | |

| Dihedral Angle | C6-S1-C2-C3 | 15.0° |

Note: These are representative values based on related structures and are for illustrative purposes.

Hypothetical Vibrational Frequencies for this compound

| Frequency (cm⁻¹) | Assignment |

|---|---|

| 3050-3100 | C-H stretch (vinyl) |

| 2850-2960 | C-H stretch (ethyl) |

| 1620-1680 | C=C stretch (diene) |

| 1450-1470 | CH₂ scissoring |

| 650-750 | C-S stretch |

Note: This table illustrates expected vibrational modes.

Basis Set Selection and Exchange-Correlation Functionals

Molecular Dynamics (MD) Simulations for Conformational Analysis and Intermolecular Interactions

While quantum mechanical calculations typically focus on static, minimum-energy structures, Molecular Dynamics (MD) simulations provide insights into the time-dependent behavior of molecules. mdpi.com MD simulations solve Newton's equations of motion for a system of atoms, allowing for the exploration of conformational landscapes and intermolecular interactions over time. frontierspartnerships.orgresearchgate.net

For this compound, MD simulations would be particularly useful for analyzing the conformational flexibility of the 2H-thiopyran ring, which is not planar, and the rotational freedom of the ethyl group. By simulating the molecule over nanoseconds, one can observe transitions between different conformers and determine their relative populations and lifetimes. Furthermore, placing the molecule in a simulation box with solvent molecules (like water or an organic solvent) allows for the study of solute-solvent interactions, such as hydrogen bonding and van der Waals forces, which are crucial for understanding its behavior in solution. mdpi.comnih.gov

Prediction of Reactivity Descriptors

Computational methods can generate various descriptors that help predict and rationalize a molecule's reactivity. These descriptors are often derived from the electronic structure calculated via DFT.

The Molecular Electrostatic Potential (MEP) is a valuable tool for predicting the reactive sites of a molecule for electrophilic and nucleophilic attack. rsc.org The MEP is mapped onto the electron density surface of the molecule, with different colors representing different values of the electrostatic potential. researchgate.netuniv-mosta.dz

Red regions indicate negative electrostatic potential, corresponding to areas of high electron density. These sites are susceptible to electrophilic attack. For this compound, such regions are expected around the lone pairs of the sulfur atom and potentially over the π-bonds of the diene system.

Blue regions indicate positive electrostatic potential, corresponding to areas of electron deficiency. These sites are prone to nucleophilic attack. Positive potentials are typically found around the hydrogen atoms.

Green regions represent neutral or near-zero potential.

By analyzing the MEP map of this compound, one can visually identify the most likely points of interaction with other reagents, providing a qualitative guide to its chemical reactivity that complements the quantitative data from FMO analysis. researchgate.net

Average Local Ionization Energy (ALIE)

The Average Local Ionization Energy (ALIE), denoted as I(r), is a conceptual DFT descriptor that provides information about the energy required to remove an electron from a specific point r in the space of a molecule. nih.gov Lower values of ALIE indicate regions of the molecule where electrons are least tightly bound, highlighting potential sites for electrophilic attack or radical reactions. nih.gov

To provide a clearer picture, here is a hypothetical data table illustrating how ALIE values might be presented for different positions on the this compound molecule.

| Molecular Position | Hypothetical ALIE (a.u.) |

| Sulfur Atom (S1) | 0.35 |

| Ethyl Group (Cα) | 0.45 |

| Ethyl Group (Cβ) | 0.48 |

| Ring Carbon (C3) | 0.40 |

| Ring Carbon (C4) | 0.42 |

| Ring Carbon (C5) | 0.41 |

| Ring Carbon (C6) | 0.38 |

Bond Dissociation Energies for Hydrogen Abstraction (H-BDE)

Bond Dissociation Energy (BDE) is the enthalpy change associated with the homolytic cleavage of a bond. libretexts.org Specifically, the C-H Bond Dissociation Energy (H-BDE) is a critical parameter for predicting a molecule's susceptibility to autoxidation, a process that can lead to the formation of potentially genotoxic impurities. mdpi.com Computational methods, such as DFT, are frequently used to calculate these energies. mdpi.com

For many organic molecules, H-BDE values in the range of 70-85 kcal/mol suggest that the corresponding C-H bond is susceptible to autoxidation. mdpi.com In the context of this compound, the C-H bonds on the ethyl group, particularly at the α-position to the sulfur atom and the double bond, would be of primary interest. The stability of the resulting radical plays a crucial role in determining the BDE.

The following table presents hypothetical H-BDE values for the different hydrogen atoms in this compound, calculated using a DFT method like B3LYP/6-311G(d,p). mdpi.com

| Bond | Hypothetical H-BDE (kcal/mol) |

| Cα-H (Ethyl Group) | 88 |

| Cβ-H (Ethyl Group) | 98 |

| C3-H | 95 |

| C4-H | 105 |

| C5-H | 105 |

| C6-H | 92 |

Spectroscopic Property Prediction (e.g., Time-Dependent DFT for UV Spectra)

Time-Dependent Density Functional Theory (TD-DFT) is a powerful computational tool for predicting the electronic absorption spectra (UV-Vis) of molecules. materialsciencejournal.orgrajpub.com This method calculates the vertical excitation energies and oscillator strengths, which correspond to the absorption maxima (λmax) and intensities of the spectral bands. materialsciencejournal.orgrajpub.com

For heterocyclic compounds, TD-DFT calculations can accurately reproduce experimental UV-Vis spectra and provide insights into the nature of the electronic transitions, such as π → π* or n → π* transitions. qu.edu.qaresearchgate.net The choice of functional and basis set, as well as the inclusion of solvent effects, can influence the accuracy of the predicted spectra. materialsciencejournal.orgrajpub.com For example, studies on similar pyran derivatives have used the B3LYP functional with the 6-311G(d,p) basis set to simulate UV-Visible spectra. materialsciencejournal.org

A hypothetical TD-DFT calculation for this compound might predict the following electronic transitions.

| Excitation | Calculated λmax (nm) | Oscillator Strength (f) | Major Contribution |

| S0 → S1 | 295 | 0.15 | HOMO → LUMO (π → π) |

| S0 → S2 | 260 | 0.08 | HOMO-1 → LUMO (π → π) |

| S0 → S3 | 230 | 0.25 | HOMO → LUMO+1 (π → π*) |

Reaction Pathway Energetics and Transition State Analysis (e.g., Gibbs Free Energy Calculations)

Computational chemistry plays a vital role in elucidating reaction mechanisms by calculating the energetics of reaction pathways. researchgate.net This involves locating transition states and calculating activation energies and reaction enthalpies. Gibbs free energy (ΔG) calculations are particularly important as they determine the spontaneity and equilibrium position of a reaction under specific conditions. libretexts.orgsolubilityofthings.comkhanacademy.org A negative ΔG indicates a spontaneous reaction, while a positive ΔG suggests a non-spontaneous process. solubilityofthings.comkhanacademy.org

For a compound like this compound, computational studies could investigate various reactions, such as cycloadditions, electrophilic additions, or rearrangements. By calculating the Gibbs free energy of reactants, transition states, and products, researchers can map out the potential energy surface and identify the most favorable reaction pathways. For instance, the conversion of a reactant to a product might proceed through several intermediates and transition states, and the rate-determining step would be the one with the highest free energy barrier. researchgate.net

The following table provides a hypothetical example of Gibbs free energy calculations for a proposed reaction involving this compound.

| Reaction Species | Relative Gibbs Free Energy (kcal/mol) |

| Reactant (this compound + Reagent) | 0.0 |

| Transition State 1 | +25.3 |

| Intermediate | +5.2 |

| Transition State 2 | +18.7 |

| Product | -10.1 |

Investigation of Nonlinear Optical Properties

Nonlinear optical (NLO) materials are of great interest for applications in photonics and optoelectronics. nih.gov Computational methods, particularly DFT, are widely used to predict the NLO properties of molecules. researchgate.netresearchgate.net Key parameters include the electric dipole moment (μ), the polarizability (α), and the first hyperpolarizability (β). researchgate.netresearchgate.net A large first hyperpolarizability value is indicative of significant NLO activity. researchgate.netresearchgate.net

The NLO response of a molecule is often enhanced by the presence of electron-donating and electron-accepting groups connected by a π-conjugated system. nih.gov While this compound itself may not possess strong NLO properties, its thiopyran ring could serve as a π-bridge in more complex molecules designed for NLO applications. Theoretical calculations can guide the design of such molecules by predicting how different substituents would affect the hyperpolarizability.

A hypothetical computational study on a derivative of this compound designed for NLO applications might yield the following data.

| Property | Calculated Value (a.u.) |

| Dipole Moment (μ) | 3.5 |

| Polarizability (α) | 150 |

| First Hyperpolarizability (β) | 500 |

Derivatives and Structural Analogues of 2 Ethyl 2h Thiopyran

Substituted 2H-Thiopyrans

Synthesis and Reactivity of Alkyl, Aryl, and Functionalized Derivatives

The synthesis of substituted 2H-thiopyrans can be achieved through various synthetic methodologies. One common approach involves multicomponent reactions. For instance, functionalized thiopyrans have been synthesized via a three-component reaction of alkyl propiolates, benzoyl isothiocyanate, and alkyl bromides in the presence of triphenylphosphine (B44618). rhhz.netsid.ir Another versatile method is the hetero-Diels-Alder reaction, where enaminothiones react with electrophilic olefins to yield 3,4-dihydro-2H-thiopyran derivatives, which can then be converted to stable 2H-thiopyrans. researchgate.net This approach has been utilized to synthesize 2-substituted-4,6-bis-benzenesulfonyl-2H-thiopyrans. rsc.org

The reactivity of these derivatives is influenced by the nature and position of the substituents. For example, the reduction of triarylthiopyrylium salts with sodium borohydride (B1222165) on alumina (B75360) under solvent-free conditions predominantly yields the thermodynamically more stable 2H-thiopyrans. tandfonline.com The presence of electron-donating or electron-withdrawing groups on the aryl substituents can affect the reaction rate. tandfonline.com Lewis acid-mediated Diels-Alder reactions of 4- and 5-substituted 2H-thiopyrans with various dienophiles have also been investigated, showing that the substitution pattern influences the stereoselectivity of the resulting adducts. cdnsciencepub.com For example, 4-substituted 2H-thiopyrans tend to give predominantly exo adducts, while 5-substituted ones show high endo selectivity. cdnsciencepub.com

| Substitution Type | Synthetic Method | Key Reactivity | Reference |

| Alkyl/Aryl | Multicomponent reactions | Reduction to 2H- and 4H-thiopyrans | rhhz.netsid.irtandfonline.com |

| Functionalized | Hetero-Diels-Alder | Cycloaddition reactions | researchgate.net |

| Aryl | Reaction of dichloropentadienones with thiourea | Not specified | researchgate.net |

Thiopyran Sulfoxides and Sulfones

The sulfur atom in the 2H-thiopyran ring can be oxidized to form the corresponding sulfoxides and sulfones. These oxidized derivatives exhibit distinct reactivity compared to the parent thiopyran. The synthesis of 3,6-dihydro-2H-thiopyran S-oxides can be conveniently achieved through the Diels-Alder reaction of sulfines with 1,3-dienes. ru.nl These sulfoxides can be further oxidized to sulfones. ru.nl For instance, treatment of a dihydrothiopyran S-oxide with an oxidizing agent can yield the corresponding S,S-dioxide (sulfone). ru.nl

The reactivity of the double bond in these oxidized species can be significantly affected. The carbon-carbon double bond in some dihydrothiopyran sulfones shows inertness towards electrophilic epoxidizing agents, a phenomenon attributed to a "supra-annular effect" where the electron-deficient π-orbital of the sulfone group overlaps with the π-orbital of the double bond, deactivating it. ru.nl Thiopyran sulfoxides can undergo Pummerer-type reactions and can be deoxygenated to the corresponding dihydrothiopyrans. ru.nl A series of thiopyran derivatives and their oxidized sulfoxide (B87167) and sulfone analogues have been synthesized and characterized. researchgate.net

| Oxidation State | Synthetic Method | Key Reactivity | Reference |

| Sulfoxide | Diels-Alder of sulfines | Pummerer reaction, deoxygenation | ru.nl |

| Sulfone | Oxidation of sulfoxides | Inertness of C=C bond to epoxidation | ru.nl |

Fused Ring Systems Containing the 2H-Thiopyran Moiety

The 2H-thiopyran ring can be fused to other carbocyclic or heterocyclic rings to create a diverse range of polycyclic systems. The nomenclature of these fused systems follows established IUPAC rules, where the components are named and their fusion points are indicated. acdlabs.comiupac.orgqmul.ac.uk For example, a benzene (B151609) ring fused to a thiopyran ring can be named as a benzothiopyran. thieme-connect.de

The synthesis of these fused systems often involves cycloaddition reactions. For instance, o-thioquinone methides, generated from benzothiete, can be trapped with alkynes to form 4H-1-benzothiopyrans. thieme-connect.de Similarly, [4+2] cycloaddition reactions involving an aryl or thienyl thione as the heterodiene can lead to the formation of 1H-2-benzothiopyrans and related systems. thieme-connect.de Tandem Prins-type cyclizations have also been developed for the stereoselective construction of fused polycyclic systems containing a pyran ring, a strategy that could potentially be adapted for thiopyran analogues. rsc.org The deprotonation and subsequent methylation of 2H-thieno[2,3-b]thiopyran, a fused system, have also been studied. researchgate.net Furthermore, ring expansion reactions of 2H-thiopyrans can be a route to larger, sulfur-containing fused ring systems. researchgate.net

Heteroatom-Modified 2H-Thiopyran Analogues (e.g., Comparative Studies with 2H-Pyrans)

Replacing the sulfur atom in the 2H-thiopyran ring with another heteroatom, most commonly oxygen to form a 2H-pyran, leads to structural analogues with different properties and reactivity. Comparative studies between thiopyrans and their oxygen counterparts (pyrans) provide valuable insights into the role of the heteroatom. rsc.org

In general, six-membered heterocycles with one heteroatom exhibit reactivity that depends on the nature of that atom and the degree of saturation in the ring. ajrconline.org For instance, 2H-pyrans and 2H-thiopyrans are analogous, with the oxygen in the former replaced by sulfur. rsc.org Computational studies have been used to compare the aromaticity and reactivity of 2H-pyran-2-one and its sulfur-containing analogues in cycloaddition reactions. nsf.gov It was found that the reactivity trend is related to the aromaticity of the substrate, with less aromatic compounds being more reactive. nsf.gov 2H-pyran-2-thiones were found to be the most reactive in this series. nsf.gov

The reduction of pyranones and thiopyranones with lithium aluminum hydride highlights another difference. While 2H-thiopyran-2-ones can be reduced to thiopyranols and subsequently converted to thiopyrylium (B1249539) salts, this reaction fails for 2H-pyran-2-ones, which tend to give acyclic products. cdnsciencepub.com

Stereochemical Aspects of 2-Ethyl-2H-Thiopyran Derivatives

The presence of a stereocenter at the C2 position, as in this compound, introduces stereochemical considerations. The synthesis of derivatives often needs to control or account for the resulting stereoisomers. For example, the Diels-Alder reaction of α-oxo sulfines with chiral dienes can lead to functionalized 3,6-dihydro-2H-thiopyran S-oxides with specific stereochemistry. ru.nl

The stereochemistry of reactions involving the thiopyran ring and its derivatives is an active area of research. The stereochemical features of cycloadducts formed from α-oxosulfine intermediates can be dependent on the reaction conditions. ucc.ie The stereochemistry of α-sulfinyl carbanions, which can be intermediates in the functionalization of thiopyran derivatives, has also been studied, with factors like chelation and steric bulk influencing the direction of electrophilic attack. researchgate.net Furthermore, domino ring-opening cyclization of nonracemic donor-acceptor cyclopropanes has been shown to produce nonracemic dihydro-thiopyran products with complete enantiospecificity, demonstrating a method for controlling the stereochemistry of the resulting thiopyran derivative. acs.org

Advanced Applications of 2 Ethyl 2h Thiopyran in Chemical Synthesis and Materials Science

Role as Precursors in Complex Organic Synthesis

The 2H-thiopyran framework is a versatile precursor in the synthesis of complex organic molecules, largely owing to its participation in cycloaddition reactions, particularly the Diels-Alder reaction. In these reactions, the conjugated diene system within the 2H-thiopyran ring reacts with a dienophile to construct six-membered rings with high stereoselectivity. dokumen.pubcdnsciencepub.com The presence of an ethyl group at the C-2 position can influence the stereochemical outcome and reaction rates of these cycloadditions.

2H-thiopyrans serve as functional equivalents of geometrically constrained cis-dienes, whose acyclic counterparts are often unreactive in Diels-Alder reactions due to steric hindrance. cdnsciencepub.com By employing a 2H-thiopyran derivative, such as 2-ethyl-2H-thiopyran, chemists can access adducts that, after desulfurization, yield products equivalent to those from a cis-diene cycloaddition. cdnsciencepub.com This strategy significantly expands the scope of the Diels-Alder reaction.

The reactivity of the 2H-thiopyran diene is sensitive to the substitution pattern on the ring. cdnsciencepub.com Electron-donating groups can enhance the reactivity of the diene system. While specific studies on this compound are not extensively detailed in the reviewed literature, the principles governing the reactivity of substituted 2H-thiopyrans suggest that the ethyl group would modulate the electronic nature of the diene. Intramolecular Diels-Alder (IMDA) reactions of 2H-thiopyran derivatives have also been explored, providing access to complex polycyclic systems like trans-fused hydrindans and decalins after desulfurization. dntb.gov.uagrafiati.com The placement of the tether and the nature of the dienophile are critical for the success and stereoselectivity of these reactions. dntb.gov.uagrafiati.com

Furthermore, functionalized 3,4-dihydro-2H-thiopyran derivatives can be synthesized through domino ring-opening cyclization (DROC) of donor-acceptor cyclopropanes with pyridinium (B92312) thiolates. acs.orgbohrium.com These dihydrothiopyrans can be further elaborated, for instance, by oxidation of the sulfur atom to a sulfoxide (B87167) or a sulfone, which are important motifs in medicinal chemistry. acs.org The Pummerer reaction of 5,6-dihydro-2H-thiopyran sulfoxide is another synthetic tool, enabling the formation of new carbon-carbon bonds at the 2-position. acs.org

The table below summarizes the types of complex molecules that can be synthesized using 2H-thiopyran precursors.

| Precursor Type | Reaction Type | Resulting Complex Structures |

| Substituted 2H-Thiopyrans | Intermolecular Diels-Alder | Polycyclic systems, functionalized six-membered rings |

| Tethered 2H-Thiopyrans | Intramolecular Diels-Alder (IMDA) | trans-fused hydrindans, trans-fused decalins |

| Donor-Acceptor Cyclopropanes + Thiolates | Domino Ring-Opening Cyclization (DROC) | Functionalized 3,4-dihydro-2H-thiopyrans |

| Dihydro-2H-thiopyran Sulfoxides | Pummerer Reaction | 2-Substituted thiopyran derivatives |

Contributions to "Click Chemistry" Methodologies

"Click chemistry" refers to a class of reactions that are rapid, high-yielding, and tolerant of various functional groups, making them ideal for applications in drug discovery, materials science, and bioconjugation. uga.edudovepress.comillinois.edu A prominent example of click chemistry is the strain-promoted azide-alkyne cycloaddition (SPAAC). nih.gov More recently, the scope of click chemistry has expanded to include other transformations, such as the inverse-electron-demand Diels-Alder (IEDDA) reaction.

Theoretical and experimental studies have shown that 2H-thiopyran derivatives, specifically 2H-thiopyran-2-ones and 2H-thiopyran-2-thiones, can participate in strain-promoted cycloadditions with strained alkynes like bicyclononyne (BCN). rsc.orgnih.govnsf.gov These reactions proceed via an IEDDA mechanism and can be utilized in "click-and-release" strategies. nsf.gov For instance, the reaction of a 2H-pyran-2-thione with a strained alkyne can release carbonyl sulfide (B99878) (COS), which can be subsequently converted to hydrogen sulfide (H₂S) in biological systems. nsf.gov

The reactivity of the 2H-(thio)pyran-2-(thi)one system is influenced by the heteroatoms in the ring and the exocyclic double bond, as well as by other substituents. rsc.orgnih.gov Density functional theory (DFT) calculations have indicated that replacing the ring oxygen of a 2H-pyran-2-one with sulfur to give a 2H-thiopyran-2-one leads to a significant increase in reaction rate with strained alkynes. rsc.orgnih.gov This is attributed to a lower distortion energy required for the thiopyran ring to achieve the transition state geometry. rsc.orgnih.gov

While direct experimental data on the click chemistry applications of this compound is limited in the available literature, the established reactivity of the parent systems suggests that a 2-ethyl substituent would modulate the electronic properties and steric environment of the diene system. This modulation would, in turn, affect the kinetics of the cycloaddition. The ability to tune the reaction rates through substitution is a key aspect of developing tailored click chemistry reagents. The reaction of 2H-thiopyran-2-thione with strained alkynes has been shown to proceed efficiently in aqueous buffers and cellular environments, highlighting its potential for bioconjugation applications. nsf.gov

The following table outlines the reactivity of different 2H-(thio)pyran-2-(thi)ones in cycloadditions with strained alkynes, based on theoretical and experimental findings.

| Diene System | Reactivity with Strained Alkynes | Potential Application |

| 2H-Pyran-2-one | Moderate | Click-and-release |

| 2H-Thiopyran-2-one | High | Click-and-release, Bioconjugation |

| 2H-Pyran-2-thione | Very High | Click-and-release (COS/H₂S delivery), Bioconjugation |

| 2H-Thiopyran-2-thione | Moderate | Click-and-release (CS₂ delivery) |

Applications in the Generation and Detection of Reactive Sulfur Species

Reactive sulfur species (RSS), such as hydrogen sulfide (H₂S), hydropersulfides (RSSH), and hydrogen persulfide (H₂S₂), are now recognized as important signaling molecules in biology, playing roles in various physiological and pathological processes. escholarship.orgthieme-connect.de The development of molecules that can generate and deliver these species in a controlled manner is a significant area of research.

A notable application of the 2H-thiopyran scaffold in this area is the use of 2H-thiopyran-2-thione sulfine (B13751562) (TTS) as a unique compound that can convert H₂S into HSOH and subsequently into H₂S₂. nih.govresearchgate.netresearchgate.net This process allows for the generation of sulfane sulfur species, which are implicated in cellular redox regulation. nih.govresearchgate.net The reaction mechanism involves the specific interaction of H₂S with the sulfine group of TTS. The resulting product, 2H-thiopyran-2-thione (TT), can be re-oxidized by biological oxidants to regenerate TTS, creating a potential catalytic cycle. nih.govresearchgate.net

The utility of TTS extends to its ability to increase intracellular levels of sulfane sulfur and to facilitate protein persulfidation when combined with an H₂S donor. nih.govresearchgate.net This makes the 2H-thiopyran-2-thione scaffold a valuable tool for studying the chemical biology of RSS.

The presence of a 2-ethyl group on the 2H-thiopyran-2-thione sulfine core would likely influence its properties. Substituents on the thiopyran ring can affect the reactivity of the sulfine group and the redox potential of the corresponding thione. An ethyl group, being electron-donating, could modulate the electronic structure of the molecule, potentially altering the kinetics of the reaction with H₂S and the subsequent generation of RSS. While specific studies on an ethyl-substituted TTS were not found, the principle of tuning the properties of such RSS donors through synthetic modification is a key strategy in the field.

The table below details the role of the 2H-thiopyran-2-thione sulfine system in the context of reactive sulfur species.

| Compound System | Reactant | Products | Biological Significance |

| 2H-Thiopyran-2-thione sulfine (TTS) | H₂S | HSOH, H₂S₂ (with excess H₂S) | Generation of reactive sulfane sulfur species |

| TTS + H₂S Donor | - | Protein Persulfidation | Post-translational modification of proteins |

| 2H-Thiopyran-2-thione (TT) | Biological Oxidants | 2H-Thiopyran-2-thione sulfine (TTS) | Regeneration of the active species |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.